molecular formula C24H18N2O3 B10874250 3-{(E)-[(9-ethyl-9H-carbazol-3-yl)imino]methyl}-4-hydroxy-2H-chromen-2-one

3-{(E)-[(9-ethyl-9H-carbazol-3-yl)imino]methyl}-4-hydroxy-2H-chromen-2-one

Cat. No.: B10874250
M. Wt: 382.4 g/mol
InChI Key: KBJXRFAMOJEOID-UHFFFAOYSA-N
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Description

3-{[(9-Ethyl-9H-carbazol-3-yl)imino]methyl}-4-hydroxy-2H-chromen-2-one: is a complex organic compound that combines the structural features of carbazole and chromenone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(9-ethyl-9H-carbazol-3-yl)imino]methyl}-4-hydroxy-2H-chromen-2-one typically involves the condensation of 9-ethyl-9H-carbazole-3-carbaldehyde with 4-hydroxycoumarin in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Oxidized carbazole derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted chromenone derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology and Medicine: In medicinal chemistry, the compound is investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Its ability to interact with biological targets makes it a promising candidate for drug development.

Industry: The compound’s electronic properties make it suitable for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells. It can also be used as a dye intermediate in the production of high-performance pigments.

Mechanism of Action

The mechanism of action of 3-{[(9-ethyl-9H-carbazol-3-yl)imino]methyl}-4-hydroxy-2H-chromen-2-one depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function. In electronic applications, the compound’s conjugated system facilitates electron transport, enhancing the performance of electronic devices.

Comparison with Similar Compounds

    3-Amino-9-ethylcarbazole: Shares the carbazole core but lacks the chromenone moiety.

    9-Ethyl-9H-carbazol-3-ylamine: Similar structure but with an amine group instead of the imine and chromenone functionalities.

    4-Hydroxycoumarin: Contains the chromenone structure but lacks the carbazole moiety.

Uniqueness: The uniqueness of 3-{[(9-ethyl-9H-carbazol-3-yl)imino]methyl}-4-hydroxy-2H-chromen-2-one lies in its combination of carbazole and chromenone structures, which imparts distinct electronic and biological properties. This dual functionality allows for versatile applications in various fields, making it a compound of significant interest.

Properties

Molecular Formula

C24H18N2O3

Molecular Weight

382.4 g/mol

IUPAC Name

3-[(9-ethylcarbazol-3-yl)iminomethyl]-4-hydroxychromen-2-one

InChI

InChI=1S/C24H18N2O3/c1-2-26-20-9-5-3-7-16(20)18-13-15(11-12-21(18)26)25-14-19-23(27)17-8-4-6-10-22(17)29-24(19)28/h3-14,27H,2H2,1H3

InChI Key

KBJXRFAMOJEOID-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)N=CC3=C(C4=CC=CC=C4OC3=O)O)C5=CC=CC=C51

Origin of Product

United States

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